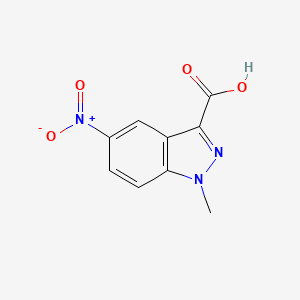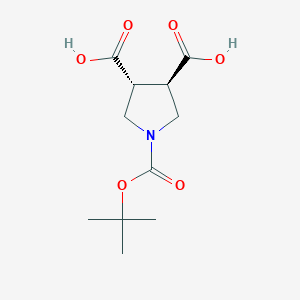
(S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzymatic Synthesis and Process Optimization
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a crucial chiral intermediate for synthesizing Ticagrelor, a treatment for acute coronary syndromes. A ketoreductase (KRED) was used to transform its ketone form into the chiral alcohol, achieving a near 100% conversion. This process is environmentally friendly and has high biocatalysis productivity, suggesting potential industrial applications (Guo et al., 2017).
Microbial Cell-Catalyzed Synthesis
Another study focused on the asymmetric reduction of a related compound, 2-chloro-1-(3-chlorophenyl)ethanone, to its chiral alcohol form using Candida ontarioensis. This process achieved a high product yield and enantiomeric excess, providing a practical approach for preparing this important chiral intermediate (Ni et al., 2012).
Biotransformation for Antifungal Agent Synthesis
A bacterial strain was isolated for the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl) ethanone to its chiral alcohol form, a chiral intermediate of the antifungal agent Miconazole. This biotransformation demonstrated high yield and enantiomeric excess, providing a novel whole-cell-mediated biocatalytic route for drug synthesis (Miao et al., 2019).
Application in Beta 3-Adrenergic Receptor Agonists
(R)-2-Chloro-1-(m-chlorophenyl)ethanol, prepared using Lipozyme TL IM, is a precursor for beta 3-adrenergic receptor agonists. The process achieved high yield and enantiomeric excess, indicating its potential in medicinal applications (Xia et al., 2012).
Enhancing Bioreductive Production
Mutations in ketoreductase ChKRED20 enhanced the bioreductive production of (S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for the drug ticagrelor. The modified enzyme showed increased activity, potentially leading to more efficient synthesis methods (Zhao et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(1S)-2-chloro-1-(2,3,4-trifluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2,6,13H,3H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKJAAJBIXCSPT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(CCl)O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@@H](CCl)O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)





